molecular formula C25H27ClN6O3 B2697663 7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 868143-54-8

7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2697663
CAS No.: 868143-54-8
M. Wt: 494.98
InChI Key: LGQLYPINZZLGTL-UHFFFAOYSA-N
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Description

7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetically designed chemical probe based on a xanthine core structure, strategically functionalized to investigate complex biological signaling pathways. The molecular architecture of this compound integrates a purine-2,6-dione scaffold, a motif well-known for its role as a privileged structure in medicinal chemistry, particularly in the development of ligands for purinergic receptors [a hyperlink to https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3531121/]. The substitution pattern, featuring a 3-chlorobenzyl group at the 7-position and a 4-(4-methoxyphenyl)piperazine moiety at the 8-position, is characteristic of compounds engineered for high-affinity interaction with adenosine receptor subtypes, potentially serving as an antagonist or an allosteric modulator [a hyperlink to https://pubs.acs.org/doi/10.1021/jm901359b]. This design suggests its primary research value lies in neuroscientific and pharmacological studies, enabling the dissection of adenosine-mediated signaling in processes such as neurotransmission, neuroprotection, and inflammation. Furthermore, the incorporation of the arylpiperazine group expands its potential research applications into the realm of serotonergic and dopaminergic systems , where similar pharmacophores are prevalent. Researchers can utilize this compound as a critical tool to explore receptor cross-talk, to validate specific targets in cell-based assays, and to probe the structure-activity relationships (SAR) of polypharmacological agents within the central nervous system.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-4-3-5-18(26)14-17)21(27-23)16-30-10-12-31(13-11-30)19-6-8-20(35-2)9-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQLYPINZZLGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its structural features that allow it to interact with various biological targets, particularly in the realm of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C25H27ClN6O3C_{25}H_{27}ClN_{6}O_{3} with a molecular weight of approximately 495.0 g/mol. Its structure includes a purine core substituted with a chlorobenzyl and a piperazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H27ClN6O3C_{25}H_{27}ClN_{6}O_{3}
Molecular Weight495.0 g/mol
CAS Number847408-48-4

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and kinases. Research indicates that derivatives of purine compounds can inhibit various enzymes involved in cellular signaling pathways, including:

  • Dihydrofolate reductase (DHFR) : Inhibition leads to reduced DNA synthesis, impacting rapidly dividing cells such as cancer cells .
  • Tyrosine Kinases : These enzymes are crucial for cell growth and differentiation; inhibitors can potentially halt tumor growth.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant activity against several cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) models. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

In Vivo Studies

In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to controls. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.

Case Studies

  • Breast Cancer Model : A study involving MCF-7 cells treated with this compound showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the role of the piperazine moiety in enhancing receptor binding affinity.
  • Neuropharmacological Effects : Another case study focused on the compound's interaction with serotonin receptors (5HT1A and 5HT7). It was shown to act as a dual ligand, providing potential therapeutic benefits for mood disorders.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosage guidelines.

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